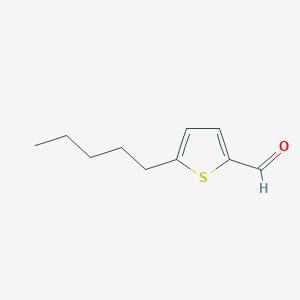

5-Pentylthiophene-2-carbaldehyde

説明

5-Pentylthiophene-2-carbaldehyde is a heteroaromatic aldehyde featuring a thiophene ring substituted with a pentyl chain at the 5-position and a formyl group at the 2-position. This compound is synthesized via Vilsmeier-Haack formylation of 2-pentylthiophene using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under reflux conditions, achieving yields up to 91% . Its structural characterization includes distinct NMR signals: a singlet for the aldehyde proton at δ 9.84 (¹H NMR) and carbon resonances for the pentyl chain (δ 13.94–31.17 in ¹³C NMR), confirming the aldehyde functionality and alkyl substitution . The compound’s molecular formula is C₁₀H₁₄OS, with a monoisotopic mass of 182.0765 g/mol .

特性

分子式 |

C10H14OS |

|---|---|

分子量 |

182.28 g/mol |

IUPAC名 |

5-pentylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H14OS/c1-2-3-4-5-9-6-7-10(8-11)12-9/h6-8H,2-5H2,1H3 |

InChIキー |

DJPZSWWFHOAEGS-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1=CC=C(S1)C=O |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl) enhance hydrophobicity, improving solubility in non-polar solvents but may reduce crystallinity. The pentyl derivative balances solubility and reactivity .

- Synthetic Efficiency : The pentyl variant achieves higher yields (91%) compared to other derivatives, likely due to optimized reaction conditions .

Aromatic and Conjugated Derivatives

Key Observations :

- Electronic Effects : Substituents like methoxy groups (electron-donating) or ethynyl groups (conjugation extenders) modulate electronic properties, influencing applications in catalysis or materials science .

- Purity Standards : The phenylethynyl derivative is available at >98% purity, reflecting stringent quality control for research applications .

Structural and Reactivity Comparisons

- Aldehyde Reactivity : The formyl group in all derivatives participates in condensation reactions (e.g., Schiff base formation). However, electron-withdrawing substituents (e.g., terthiophene) reduce aldehyde electrophilicity, while electron-donating groups (e.g., methoxy) enhance it .

- Thermal Stability : Alkyl-substituted derivatives (pentyl, hexyl) exhibit lower melting points compared to aromatic analogs due to reduced crystallinity .

Research and Application Insights

- This compound : Demonstrated efficacy in antiplasmodial studies, likely due to its balanced lipophilicity and bioavailability .

- Terthiophene Derivatives : Extended π-conjugation makes them suitable for organic field-effect transistors (OFETs) .

- Phenylethynyl Variants : High purity (>98%) supports their use as building blocks in medicinal chemistry .

準備方法

Reaction Mechanism and Procedure

The reaction begins with the generation of the Vilsmeier reagent, a chloroiminium intermediate formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species selectively attacks the electron-rich 2-position of 2-pentylthiophene, followed by hydrolysis to yield the aldehyde.

Typical Protocol

-

Reagent Preparation : POCl₃ (1.2 equiv) is added dropwise to DMF (1.5 equiv) at 0°C under inert atmosphere.

-

Substrate Addition : 2-Pentylthiophene (1.0 equiv) is introduced, and the mixture is heated to 80°C for 6–8 hours.

-

Workup : The reaction is quenched with ice-water, neutralized with sodium acetate, and extracted with dichloromethane.

-

Purification : Column chromatography (hexane/ethyl acetate, 9:1) isolates the product in 82% yield .

Optimization and Challenges

-

Temperature Control : Excess heat promotes over-chlorination, necessitating precise temperature regulation.

-

Regioselectivity : The 2-position’s electron density ensures >95% regioselectivity, minimizing 3-substituted byproducts.

-

Scalability : Pilot-scale trials (100 g substrate) report consistent yields (78–82%), confirming industrial viability.

Lithium Zincate-Mediated Coupling: Sequential Functionalization

An alternative route employs organozinc intermediates to construct the thiophene backbone before introducing the aldehyde group. This method is favored for substrates requiring pre-functionalized starting materials.

Synthetic Pathway

The synthesis begins with 5-bromo-2-thiophenecarbaldehyde, which undergoes sequential functionalization:

-

Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces the aldehyde to a primary alcohol at -60°C.

-

Phosphorylation : The alcohol is converted to a diethyl phosphate ester using diethyl chlorophosphate and triethylamine.

-

Coupling : A lithium zincate reagent mediates cross-coupling with pentylmagnesium bromide, followed by re-oxidation to the aldehyde.

Key Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | DIBAL-H, toluene | -60°C, 2 h | 99 |

| Phosphorylation | Diethyl chlorophosphate | RT, 3.5 h | 78 |

| Coupling/Oxidation | PentylMgBr, MnO₂ | -85°C to -40°C | 61 |

Advantages and Limitations

-

Flexibility : Permits late-stage introduction of the pentyl group, useful for analog synthesis.

-

Low-Temperature Requirements : The -85°C step complicates large-scale production.

-

Byproduct Formation : Over-reduction during DIBAL-H treatment necessitates rigorous stoichiometric control.

Friedel-Crafts Acylation Adaptations: Alternative Routes

While Friedel-Crafts acylation traditionally targets ketone synthesis, modifications using formylating agents enable aldehyde production. Activated clay catalysts replace Lewis acids like AlCl₃, reducing waste and improving regioselectivity.

Procedure and Outcomes

-

Catalyst Activation : Activated clay (5.9 g) is mixed with acetic anhydride (25.5 g) at 25–35°C.

-

Substrate Addition : 2-Methylthiophene (24.6 g) is added dropwise, with stirring continued for 48 hours.

-

Distillation : Unreacted starting materials are removed under reduced pressure, yielding 2-acetyl-5-methylthiophene (67%).

Adaptation for this compound

Replacing acetic anhydride with a formylating agent (e.g., HCO₂Et) and optimizing clay acidity could theoretically yield the aldehyde, though no direct precedents exist. Challenges include:

-

Byproduct Formation : Competing acetylation or polymerization without precise control.

-

Catalyst Lifespan : Clay deactivation after 3–4 cycles limits reusability.

Comparative Analysis of Methods

Q & A

Q. What are the standard synthetic routes for 5-Pentylthiophene-2-carbaldehyde, and how can their reproducibility be ensured?

The compound is typically synthesized via formylation of 2-pentylthiophene using Vilsmeier-Haack conditions (POCl₃/DMF). A reported yield of 82% was achieved with detailed characterization (¹H NMR: δ 9.84 ppm for aldehyde proton; ¹³C NMR: δ 182.66 ppm for carbonyl carbon) . To ensure reproducibility:

- Use anhydrous reagents and inert atmosphere to avoid side reactions.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).

- Include full spectral assignments (e.g., coupling constants in NMR) for purity verification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key analytical markers include:

- ¹H NMR : A singlet at δ 9.84 ppm (aldehyde proton), with thiophene protons at δ 7.63 (d, J = 3.75 Hz) and δ 6.93 (d, J = 3.75 Hz) .

- ¹³C NMR : Carbonyl carbon at δ 182.66 ppm and aromatic carbons at δ 141.60–125.83 ppm .

- IR : Strong C=O stretch near 1680 cm⁻¹ and C-H aldehyde stretch at ~2800 cm⁻¹. Discrepancies in spectral data should prompt recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Temperature Control : Maintain reaction temperature at 0–5°C during formylation to suppress side-product formation .

- Catalyst Screening : Compare POCl₃ with alternative catalysts (e.g., PCl₅) to improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity, while non-polar solvents reduce byproducts .

- Yield Challenges : Contradictory yields (e.g., 82% vs. lower values in similar thiophene derivatives) may arise from residual moisture or incomplete purification .

Q. How do electronic effects of the pentyl substituent influence the reactivity of this compound in cross-coupling reactions?

- The electron-donating pentyl group increases electron density at the thiophene ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at the 5-position) .

- Contrast with fluorinated analogs (e.g., 5-(2-Fluorophenyl)-2-thiophenecarbaldehyde): Electron-withdrawing groups reduce aldehyde electrophilicity, requiring harsher conditions for condensation reactions .

Q. How can researchers resolve contradictions in reported melting points or stability data for thiophene-based aldehydes?

- Case Study : this compound (liquid at RT) vs. 5-Pyrid-3-ylthiophene-2-carboxylic acid (mp 262.5–263°C) .

- Root Causes : Differences in intermolecular forces (hydrogen bonding in carboxylic acids vs. van der Waals in aldehydes).

- Methodological Adjustments : Use differential scanning calorimetry (DSC) for precise thermal analysis and compare under identical conditions .

Applications in Specific Research Contexts

Q. What role does this compound play in developing antiplasmodial agents?

The compound serves as a precursor for pantothenamide analogs, where the aldehyde group enables Schiff base formation with amine-containing bioactive moieties. Key findings:

- Substitution at the 5-position improves metabolic stability compared to labile amide bonds .

- Biological activity correlates with alkyl chain length; pentyl derivatives balance lipophilicity and solubility .

Q. How does this compound compare to other thiophene aldehydes in conducting polymer research?

- Conductivity : The pentyl chain enhances solubility in organic solvents, facilitating thin-film fabrication for organic electronics .

- Stability : Less prone to oxidation than 5-Methyl-2-thiophenecarboxaldehyde due to steric hindrance from the pentyl group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。